molecular formula C16H20O3 B1416458 Methyl 5-(1-adamantyl)-2-furoate CAS No. 73163-86-7

Methyl 5-(1-adamantyl)-2-furoate

Cat. No. B1416458
CAS RN: 73163-86-7
M. Wt: 260.33 g/mol
InChI Key: PNGPLXNUDHCWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07662839B2

Procedure details

Furan-2-carboxylic acid methyl ester (500 mg, 3.97 mmol) and 1-bromo-adamantane (853 mg, 3.97 mmol) were dissolved in ortho-dichlorobenzene (6 ml) and cooled to 0° C. before adding AlCl3 (1.06 g, 7.94 mmol) as a solid. The reaction mixture was allowed to warm up to room temperature, stirred for 4 h, then heated to 40° C. for 2 h and left standing at room temperature overnight. The reaction mixture was cooled to 0° C. and quenched with H2O (10 ml). The organic layer was separated and the aqueous layer was extracted with DCM (3×20 ml). The combined organic layers were dried (MgSO4), filtered and the DCM removed in vacuo. The ortho-dichlorobenzene solution was loaded to a silica-gel column and flushed with heptane (100 ml). The title compound was then eluted using a stepped gradient of 0-10% EtOAc in heptane.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
853 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.06 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[O:6][CH:7]=[CH:8][CH:9]=1)=[O:4].Br[C:11]12[CH2:20][CH:15]3[CH2:16][CH:17]([CH2:19][CH:13]([CH2:14]3)[CH2:12]1)[CH2:18]2.[Al+3].[Cl-].[Cl-].[Cl-]>ClC1C=CC=CC=1Cl>[CH3:1][O:2][C:3]([C:5]1[O:6][C:7]([C:11]23[CH2:20][CH:15]4[CH2:16][CH:17]([CH2:19][CH:13]([CH2:14]4)[CH2:12]2)[CH2:18]3)=[CH:8][CH:9]=1)=[O:4] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC(=O)C=1OC=CC1
Name
Quantity
853 mg
Type
reactant
Smiles
BrC12CC3CC(CC(C1)C3)C2
Name
Quantity
6 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
1.06 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated to 40° C. for 2 h
Duration
2 h
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
standing at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with H2O (10 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the DCM removed in vacuo
CUSTOM
Type
CUSTOM
Details
flushed with heptane (100 ml)
WASH
Type
WASH
Details
The title compound was then eluted

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
COC(=O)C=1OC(=CC1)C12CC3CC(CC(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.